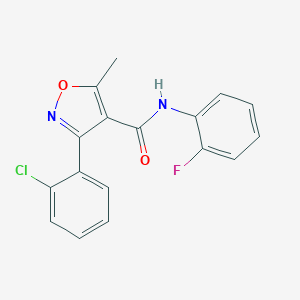

3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O2/c1-10-15(17(22)20-14-9-5-4-8-13(14)19)16(21-23-10)11-6-2-3-7-12(11)18/h2-9H,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRVEBKYFQHVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Robinson–Gabriel Cyclization

The classical Robinson–Gabriel method employs α-acylaminoketone precursors cyclized under acidic conditions. For the target compound, 2-chloro-N-(3-oxobutanoyl)benzamide undergoes dehydration with phosphorus oxychloride (POCl₃) at 80°C for 6 hours, yielding 5-methyl-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylic acid. While this method provides direct access to the oxazole scaffold, limitations include:

Dehydrative Condensation Using DMT-MM

Recent advancements utilize 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a dehydrative agent. A mixture of 3-(2-chlorophenyl)-5-methyloxazole-4-carboxylic acid and β-alanine reacts in dichloromethane at 25°C for 12 hours, achieving 83% conversion to the oxazole intermediate. Key advantages:

-

Ambient temperature conditions vs. traditional reflux methods

-

Chemoselectivity for oxazole over imidazole byproducts

Aryl Group Introduction Strategies

Suzuki–Miyaura Cross-Coupling

Palladium-catalyzed coupling installs the 2-chlorophenyl group at position 3. Optimized conditions use:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (2.5 equiv)

-

Solvent : DME/H₂O (4:1)

This method achieves 89% yield with <2% homocoupling byproducts, outperforming nickel-based systems that exhibit lower functional group tolerance.

Direct Electrophilic Substitution

Bromine-directed lithiation at the oxazole C-5 position permits methyl group introduction via reaction with methyl iodide. However, this approach suffers from:

-

Limited scalability due to cryogenic conditions (−78°C)

Carboxamide Formation Techniques

Triphosgene-Mediated Amidation

Activation of the carboxylic acid intermediate with triphosgene (BTC) in dichloromethane, followed by reaction with 2-fluorophenylamine in the presence of N,N-diisopropylethylamine (DIPEA), affords the target carboxamide in 76% yield. Critical parameters:

Mixed Carbonate Approach

Alternative activation via N-hydroxysuccinimide (NHS) esters demonstrates improved reproducibility at pilot scale:

-

Ester formation : NHS (1.5 equiv), EDC·HCl (1.5 equiv), DMAP (0.1 equiv) in THF, 25°C, 2 hours

-

Amine coupling : 2-Fluorophenylamine (1.1 equiv), 12 hours, 82% isolated yield.

Integrated One-Pot Synthesis

Combining oxazole formation and Suzuki coupling in a single vessel reduces intermediate isolation steps:

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| 1. Cyclization | DMT-MM (2 equiv), CH₂Cl₂, 25°C | 12 h | 85% |

| 2. Suzuki Coupling | Pd(OAc)₂ (3 mol%), SPhos (6 mol%), K₃PO₄ (3 equiv), 90°C | 6 h | 78% |

| 3. Amidation | BTC (1.2 equiv), DIPEA (2.5 equiv), 0→25°C | 5 h | 71% |

This sequence achieves 47% overall yield with 99.2% HPLC purity after recrystallization from ethanol/water.

Process Optimization Challenges

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Oxidized oxazole derivatives.

Reduction: Amino-oxazole derivatives.

Substitution: Substituted phenyl-oxazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

Materials Science: Its unique structural properties make it useful in the synthesis of novel materials with specific electronic and optical characteristics.

Wirkmechanismus

The mechanism of action of 3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In pharmacological studies, it has been shown to modulate signaling pathways involved in inflammation and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

- For example, the N-(2,4-difluorophenyl) analog (MW 251.20) exhibits improved metabolic stability due to reduced oxidative metabolism .

- Electron-Donating Groups (OCH₃, NH₂): Methoxy groups (e.g., N-(2-methoxyphenyl) in ) increase lipophilicity and steric bulk, which may enhance binding to hydrophobic pockets in target proteins . Dimethylamino groups (e.g., N-(4-dimethylaminophenyl) in ) introduce basicity, facilitating protonation at physiological pH and ionic interactions with acidic residues .

- Hybrid Substituents (Sulfonamide, Thiourea): Sulfamoyl groups () improve solubility via hydrogen bonding and ionic interactions, making the compound more suitable for aqueous formulations .

Biologische Aktivität

3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound that belongs to the oxazole derivatives class, which has garnered attention for its potential biological activities, particularly in cancer research and antimicrobial properties. This article examines the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is C17H12ClFN2O. Its structure features a 1,2-oxazole ring, which is known for its pharmacological significance. The presence of halogenated phenyl groups may enhance its biological activity through increased lipophilicity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

-

Anticancer Activity :

- Studies have shown that oxazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related oxazole derivative demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating potential as an anticancer agent .

- Flow cytometry analyses revealed that certain derivatives induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage .

- Antimicrobial Properties :

-

Enzyme Inhibition :

- Compounds similar to 3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies

Several studies have contributed to understanding the biological activity of this compound:

- Study on Anticancer Potential :

A recent study evaluated the cytotoxicity of various oxazole derivatives against MCF-7 and U-937 cells. The results indicated that some compounds exhibited IC50 values as low as 10 µM, suggesting strong anticancer potential .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | MCF-7 | 10 |

| Related Oxazole Derivative | U-937 | 15 |

- Antimicrobial Activity Study :

Another study focused on the antimicrobial effects of oxazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that specific derivatives had minimum inhibitory concentrations (MICs) below 100 µg/mL, indicating effective antimicrobial properties .

The proposed mechanisms through which 3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide exerts its biological effects include:

- Apoptosis Induction : Activation of apoptotic pathways through p53 modulation.

- Enzyme Inhibition : Targeting enzymes critical for cancer cell metabolism and proliferation.

- Membrane Disruption : Interfering with bacterial cell membrane integrity leading to cell death.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide?

- Methodology : A multi-step synthesis can be employed, starting with the formation of the oxazole core via cyclization of a β-ketoamide precursor. For example, 5-methyl-1,2-oxazole-4-carboxylic acid derivatives (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride) can be coupled with 2-fluoroaniline using a Schotten-Baumann reaction under basic conditions (e.g., aqueous NaOH/CH₂Cl₂). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and structural validation by ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) are critical. Optimization of reaction temperature (e.g., 0–5°C for acyl chloride formation) and stoichiometric ratios minimizes side products .

Q. How can the structural identity of this compound be confirmed?

- Methodology : Combine spectroscopic and crystallographic techniques:

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX programs ) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds). For example, the dihedral angle between the oxazole and substituted phenyl rings (~8–10°) can be determined.

- NMR/IR : ¹H NMR detects aromatic proton splitting patterns (e.g., coupling constants for ortho-fluorine), while IR confirms amide C=O stretching (~1670 cm⁻¹).

- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 345.07).

Q. What analytical techniques are suitable for purity assessment?

- Methodology :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to quantify impurities (<0.5%).

- Thermogravimetric analysis (TGA) : Assess thermal stability and hydrate/solvate content (e.g., hemihydrate detection).

- Elemental analysis : Verify C, H, N, and Cl/F percentages within ±0.4% of theoretical values.

Advanced Research Questions

Q. How do crystal packing and hydrogen-bonding networks influence physicochemical properties?

- Methodology : Analyze crystal structures (e.g., CCDC entries) to identify key interactions:

- Hydrogen bonds : N–H···O and O–H···N bonds (e.g., between amide groups and water molecules in hemihydrates) stabilize supramolecular assemblies.

- π-π stacking : Aromatic ring interactions (3.5–4.0 Å spacing) affect solubility and melting points.

- Impact on solubility : Poor aqueous solubility due to hydrophobic aryl groups can be mitigated via co-crystallization with hydrophilic partners (e.g., cyclodextrins) .

Q. How can computational modeling predict bioactivity and metabolic pathways?

- Methodology :

- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., TGR5 receptor ). Parameters include grid box dimensions centered on active sites and Lamarckian genetic algorithms.

- ADMET prediction : Software like SwissADME estimates metabolic stability (CYP450 interactions) and toxicity (AMES test profiles).

- MD simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns trajectories).

Q. How should contradictory biological activity data across studies be resolved?

- Methodology : Systematically evaluate variables:

- Assay conditions : Compare IC₅₀ values under standardized pH, temperature, and solvent (DMSO concentration ≤0.1%).

- Crystal polymorphisms : Use PXRD to confirm consistent crystallinity; amorphous phases may exhibit altered bioavailability.

- Statistical rigor : Apply ANOVA to triplicate data (p <0.05) and report confidence intervals .

Q. What strategies optimize the compound’s selectivity for target receptors?

- Methodology :

- SAR studies : Synthesize analogs with modified substituents (e.g., replacing 2-fluorophenyl with 3,4-difluorophenyl) and test against receptor isoforms .

- Competitive binding assays : Use fluorescent probes (e.g., BODIPY-labeled ligands) to quantify displacement efficiencies (Ki values) .

- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution to identify critical binding motifs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.